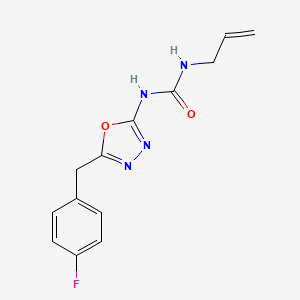

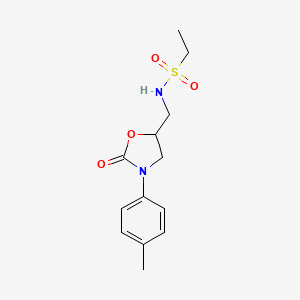

N-((2-氧代-3-(对甲苯基)噁唑烷-5-基)甲基)乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.

BenchChem offers high-quality N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 研究人员探索了该化合物的抗菌潜力。 它已被评估其抑制细菌生长的能力,使其在开发新型抗生素或抗菌剂方面具有相关性 .

- 该化合物的抗氧化活性已得到研究。 抗氧化剂在保护细胞免受氧化损伤方面起着至关重要的作用,像这种化合物这样的化合物可能有助于氧化应激相关疾病的治疗策略 .

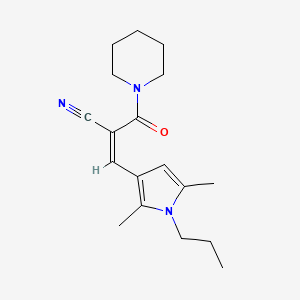

- N-((2-氧代-3-(对甲苯基)噁唑烷-5-基)甲基)乙烷磺酰胺用作合成新型1,2,3-三唑衍生物的前体。 这些杂环化合物具有多种应用,包括制药和农药 .

- 除了1,2,3-三唑外,该化合物还用于合成1,2,4-三唑衍生物。 这些化合物表现出有趣的生物活性,可能在药物发现中找到应用 .

- 吡唑是另一种杂环化合物,已使用该化合物作为起始材料合成。 吡唑因其药理特性而受到研究,包括抗炎和抗肿瘤作用 .

- 该化合物参与了三唑并嘧啶衍生物的合成。 这些稠合杂环在药物开发和其他领域具有潜在的应用 .

抗菌活性

抗氧化特性

三唑衍生物合成

1,2,4-三唑衍生物

吡唑衍生物

三唑并嘧啶衍生物

总之,N-((2-氧代-3-(对甲苯基)噁唑烷-5-基)甲基)乙烷磺酰胺在抗菌研究、抗氧化剂研究以及各种杂环衍生物的合成方面具有希望。 其多方面的特性使其成为在不同科学领域中进一步研究和应用的有趣候选者 . 如果你想了解更多关于任何特定方面的信息,请随时提问!😊

作用机制

Target of Action

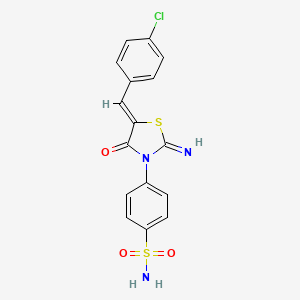

The compound, also known as N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide, is an oxazolidinone class antibiotic . The primary targets of this compound are certain Gram-positive bacterial infections .

Mode of Action

This compound inhibits bacterial protein synthesis . It is effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacteria. By inhibiting this pathway, it prevents the bacteria from producing essential proteins, which ultimately leads to their death .

Pharmacokinetics

Similar compounds in the oxazolidinone class, such as tedizolid, have been shown to have good oral bioavailability .

Result of Action

The result of the compound’s action is the effective treatment of certain Gram-positive bacterial infections . It is generally more effective and more tolerable than linezolid, another member of the oxazolidinone class .

生化分析

Biochemical Properties

The biochemical properties of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are closely tied to its role in the synthesis of rivaroxaban . This compound interacts with various enzymes and proteins during this process . The nature of these interactions is complex and involves multiple stages of reaction and crystallization .

Cellular Effects

The cellular effects of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, has significant effects on cell function, particularly in relation to coagulation pathways .

Molecular Mechanism

The molecular mechanism of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide involves its role in the synthesis of rivaroxaban . This process involves binding interactions with other molecules, leading to changes in the structure and function of the resulting compound .

Temporal Effects in Laboratory Settings

The temporal effects of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide in laboratory settings are primarily observed in the context of its role in the synthesis of rivaroxaban . This process involves a series of reactions and crystallizations, which can be influenced by factors such as temperature and time .

Dosage Effects in Animal Models

As N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is used in the synthesis of rivaroxaban, its dosage effects in animal models are indirectly observed through the effects of rivaroxaban . Rivaroxaban has been shown to have dose-dependent effects in animal models, with higher doses leading to increased anticoagulant activity .

Metabolic Pathways

The metabolic pathways involving N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide are primarily related to its role in the synthesis of rivaroxaban . This process involves a series of reactions that transform this compound into the final product .

Transport and Distribution

The transport and distribution of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide within cells and tissues are not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, is known to be distributed throughout the body and can interact with various cells and tissues .

Subcellular Localization

The subcellular localization of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)ethanesulfonamide is not directly observed, as this compound is primarily used in the synthesis of rivaroxaban . Rivaroxaban, the product of this synthesis, can interact with various subcellular components, particularly those involved in coagulation pathways .

属性

IUPAC Name |

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-8-12-9-15(13(16)19-12)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTUXTONIUWKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)

![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)

![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2416592.png)

![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)

![phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2416598.png)

![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)

![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)